molecular formula C14H29Cl B127486 1-Chlorotetradecane CAS No. 2425-54-9

1-Chlorotetradecane

Cat. No. B127486
CAS RN: 2425-54-9
M. Wt: 232.83 g/mol
InChI Key: RNHWYOLIEJIAMV-UHFFFAOYSA-N
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Description

1-Chlorotetradecane, also known as Myristyl chloride or Tetradecyl chloride, is a synthetic intermediate . It is a water-white distilled liquid with a mild odor . The molecular formula is C14H29Cl .


Synthesis Analysis

1-Chlorotetradecane can be synthesized through a semi-continuous process. The process involves the use of N-n-octylalkylpyridinium chloride as a catalyst and n-tetradecanol. The reaction is carried out at a temperature of 150°C, with gaseous hydrogen chloride metered in via an immersed tube .


Molecular Structure Analysis

The molecular structure of 1-Chlorotetradecane consists of a chain of 14 carbon atoms with a chlorine atom attached to one end . The molecular weight is 232.833 .


Chemical Reactions Analysis

1-Chlorotetradecane has been used in the preparation of nonionic microemulsions of pentaoxyethylene glycol dodecyl ether, water, and 1-chlorotetradecane .


Physical And Chemical Properties Analysis

1-Chlorotetradecane has a density of 0.9±0.1 g/cm3, a boiling point of 292.9±3.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 51.1±3.0 kJ/mol, and the flash point is 122.5±2.8 °C . The index of refraction is 1.442 .

Scientific Research Applications

Phase Behavior Studies

1-Chlorotetradecane is utilized in the examination of phase behavior in nonionic microemulsion systems. These systems, which include pentaethylene glycol dodecyl ether and water, are studied for their phase separation kinetics and thermodynamic properties .

Analytical Chemistry

In analytical chemistry, 1-Chlorotetradecane serves as an internal standard. It’s particularly used in the determination of 3-chloropropane-1,2-diol in hydrolyzed vegetable protein by capillary gas chromatography with electrolytic conductivity detection .

Safety and Hazards

1-Chlorotetradecane may cause skin and eye irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

properties

IUPAC Name

1-chlorotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHWYOLIEJIAMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1027471
Record name 1-Chlorotetradecane
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Molecular Weight

232.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Tetradecane, 1-chloro-
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Product Name

1-Chlorotetradecane

CAS RN

2425-54-9
Record name 1-Chlorotetradecane
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Record name Myristyl chloride
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Record name Tetradecane, 1-chloro-
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Record name 1-Chlorotetradecane
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Record name 1-chlorotetradecane
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Record name MYRISTYL CHLORIDE
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Synthesis routes and methods

Procedure details

A 1 l jacketed glass reactor with a glass paddle stirrer, an immersed tube for reactant metering and an attached water separator is initially charged with 200 g of N-n-octylalkylpyridinium chloride (prepared according to Example 2) as catalyst and adjusted to a temperature of 150° C. 243 g of n-tetradecanol are introduced uniformly via the immersed tube within 4.5 h. Over the entire reaction time, gaseous hydrogen chloride in a slight excess is metered in via the immersed tube, while the water of reaction formed is removed distillatively from the reaction mixture. The performance of the reaction and workup are analogous to Example 4a. After a total reaction time of 7.5 h, the conversion based on n-tetradecanol is 99.5%.
Quantity
243 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
N-n-octylalkylpyridinium chloride
Quantity
200 g
Type
catalyst
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1-chlorotetradecane in microemulsion studies?

A1: 1-chlorotetradecane serves as the oil phase in ternary nonionic microemulsion systems. [, ] Researchers use these model systems to investigate phase behavior, kinetics of phase separation, and nucleation processes under temperature variations.

Q2: How does the presence of 1-chlorotetradecane affect the phase behavior of the microemulsion system C12E5/water/1-chlorotetradecane?

A2: This specific microemulsion exhibits a rich phase behavior dependent on temperature. With increasing temperature, the system transitions from an oil-in-water phase (L1+O), to a droplet microemulsion phase (L1), then to a lamellar liquid crystalline phase (Lα), and finally to a sponge-like (liquid) phase (L3). [] Temperature quench experiments within this system help elucidate the kinetics of oil droplet growth and microemulsion droplet shrinkage. []

Q3: Can you elaborate on the analytical techniques used to study 1-chlorotetradecane in these microemulsion systems?

A3: Researchers utilize a combination of techniques to study 1-chlorotetradecane-containing microemulsions. Time-resolved small-angle X-ray scattering (TR-SAXS) provides insights into the size and shape evolution of both oil droplets and microemulsion droplets. [] Time-resolved turbidity measurements complement TR-SAXS by offering information on the overall droplet size changes within the system. [] Gas chromatography-mass spectrometry (GC-MS) is employed to identify and characterize 1-chlorotetradecane alongside other organic compounds in environmental samples. []

Q4: Has 1-chlorotetradecane been found in environmental samples, and if so, what is its origin?

A4: Yes, 1-chlorotetradecane has been detected in soil and sand dust samples. [] Its presence is primarily attributed to anthropogenic activities, specifically its use as an anti-corrosion agent in lubricating oils for petroleum production equipment. []

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